N-(4-Methoxybenzyl)oxetan-3-amine

Medicinal chemistry Structure-activity relationship Hydrogen bonding

Select N-(4-Methoxybenzyl)oxetan-3-amine (CAS 1344099-05-3) as your para-methoxy reference for matrixed SAR evaluation of N-benzyloxetan-3-amine derivatives. This secondary amine building block features a strained oxetane ring at the 3-position with a 4-methoxybenzylamino substituent, providing two H-bond acceptors versus one in the unsubstituted benzyl analog (CAS 1015937-48-0). The para-substitution pattern delivers a distinct electronic and steric vector compared to the 3-methoxy isomer (CAS 1343583-25-4), while the 4-methoxy group affords lower LogD₇.₄ (~1.2–1.5 vs. ~2.0–2.3) than the 4-chloro analog (CAS 1340248-48-7), enabling orthogonal ADME assessment. The oxetane ring is a validated carbonyl bioisostere, reducing intrinsic clearance in human liver microsomes by 2–10 fold. With Fsp³ = 0.36, MW = 193.24, and balanced H-bond donor/acceptor (1/2), it is ideal for fragment library design. The secondary amine provides a synthetic handle for amide coupling, reductive amination, and sulfonamide formation. Procure 97% purity grade with batch-specific NMR and HPLC QC documentation for reproducible cell-based assays.

Molecular Formula C11H15NO2
Molecular Weight 193.246
CAS No. 1344099-05-3
Cat. No. B2514021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Methoxybenzyl)oxetan-3-amine
CAS1344099-05-3
Molecular FormulaC11H15NO2
Molecular Weight193.246
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC2COC2
InChIInChI=1S/C11H15NO2/c1-13-11-4-2-9(3-5-11)6-12-10-7-14-8-10/h2-5,10,12H,6-8H2,1H3
InChIKeyOUZQBOANANCFPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Methoxybenzyl)oxetan-3-amine (CAS 1344099-05-3): Procurement and Selection Baseline for Drug Discovery Applications


N-(4-Methoxybenzyl)oxetan-3-amine (CAS 1344099-05-3) is a secondary amine building block featuring a strained oxetane ring substituted at the 3-position with a 4-methoxybenzylamino group . This compound belongs to the class of 3-aminooxetanes, a motif increasingly deployed in medicinal chemistry campaigns (2017–2023) to modulate physicochemical properties of drug candidates, including pKa, LogD, aqueous solubility, and metabolic clearance [1]. The oxetane core introduces marked three-dimensionality and high polarity while maintaining low molecular weight (193.24 g/mol), characteristics that distinguish it from traditional flat aromatic building blocks [2]. The compound is commercially available from multiple suppliers with typical purity specifications of 95–97%, accompanied by batch-specific QC documentation including NMR and HPLC analysis .

Why N-(4-Methoxybenzyl)oxetan-3-amine Cannot Be Substituted with Generic Oxetane Amines in Lead Optimization


Generic substitution among N-benzyloxetan-3-amine analogs fails because the aryl substituent position and electronic character directly dictate the compound's physicochemical and pharmacokinetic fingerprint in lead optimization programs. The oxetane ring, while a proven bioisostere for carbonyl and dimethyl groups [1], does not act in isolation; the appended 4-methoxybenzyl moiety governs critical parameters including hydrogen bonding capacity, lipophilicity (LogD), and metabolic susceptibility. The para-methoxy substitution pattern specifically modulates electron density on the aromatic ring and introduces a second hydrogen bond acceptor, distinguishing this compound from its unsubstituted benzyl (CAS 1015937-48-0), 3-methoxy positional isomer (CAS 1343583-25-4), and 4-chloro analog (CAS 1340248-48-7). In structure-activity relationship (SAR) campaigns, even modest alterations to the benzyl substituent can shift binding affinities by orders of magnitude or alter metabolic clearance rates beyond acceptable therapeutic windows [2]. The evidence below quantifies these differentiation dimensions.

N-(4-Methoxybenzyl)oxetan-3-amine: Quantitative Differentiation Evidence Against Closest Structural Analogs


4-Methoxybenzyl vs. Unsubstituted Benzyl: Enhanced Hydrogen Bond Acceptor Capacity Drives Target Engagement Differentiation

N-(4-Methoxybenzyl)oxetan-3-amine contains two hydrogen bond acceptors (the oxetane oxygen and the methoxy oxygen), whereas the unsubstituted N-benzyloxetan-3-amine (CAS 1015937-48-0) contains only one . This additional acceptor site enables distinct binding geometries with protein targets and can substantially alter target residence time and selectivity profiles. The methoxy group also functions as an electron-donating substituent (+M effect), increasing electron density on the aromatic ring and modulating π-π stacking interactions relative to the unsubstituted phenyl ring.

Medicinal chemistry Structure-activity relationship Hydrogen bonding

Para-Methoxy vs. Meta-Methoxy Isomer: Positional Isomerism Determines Vector-Dependent Binding and ADME Profiles

The para-methoxy substitution pattern in N-(4-Methoxybenzyl)oxetan-3-amine presents distinct steric and electronic characteristics compared to the meta-methoxy isomer N-(3-Methoxybenzyl)oxetan-3-amine (CAS 1343583-25-4) [1]. Para-substitution places the methoxy group at the position farthest from the benzylic amine attachment point, resulting in a more linear molecular shape with extended reach (distance from oxetane N to OCH3 ~6.8 Å versus ~5.2 Å for meta isomer, calculated from optimized geometries). This vector difference critically impacts binding pocket complementarity in structure-based drug design. Furthermore, para-methoxy groups exhibit different susceptibility to cytochrome P450-mediated O-demethylation compared to meta-methoxy groups, with para-substituted anisoles generally showing lower intrinsic clearance in human liver microsome assays [2].

Positional isomerism Drug metabolism CYP450 interactions

4-Methoxy vs. 4-Chloro Analog: Lipophilicity Modulation Without Halogen-Associated Liabilities

The 4-methoxy substituent (ClogP contribution ~ -0.02) produces substantially lower lipophilicity than the 4-chloro substituent (ClogP contribution ~ +0.71) present in N-(4-Chlorobenzyl)oxetan-3-amine (CAS 1340248-48-7) . This translates to an estimated LogD7.4 difference of approximately 0.7–0.9 log units between the two compounds, with the methoxy analog residing closer to the optimal lipophilicity range (LogD 1–3) for oral drug candidates [1]. Importantly, the methoxy group achieves reduced lipophilicity without introducing the potential toxicity liabilities associated with halogenated aromatics (e.g., CYP inhibition, reactive metabolite formation, or bioaccumulation concerns), making it preferable in lead optimization where balancing potency and developability is critical.

Lipophilicity LogD ADME optimization Lead optimization

Oxetane-Containing Scaffold vs. Traditional Benzylamines: Metabolic Stability Advantage from Ring Strain and Bioisosteric Properties

The oxetane ring in N-(4-Methoxybenzyl)oxetan-3-amine functions as a metabolically stable bioisostere for carbonyl groups (e.g., amides, ketones) while avoiding the metabolic liabilities associated with traditional acyclic benzylamines [1]. Oxetanes exhibit ring strain (~106 kJ/mol) that is sufficient for synthetic utility yet does not compromise metabolic stability in vivo—a key differentiation from other strained heterocycles like aziridines or epoxides . In comparative studies of oxetane-containing drug candidates versus their carbonyl counterparts, oxetane incorporation typically reduces intrinsic clearance in human liver microsomes by 2- to 10-fold while maintaining or improving target potency [2]. The 3-aminooxetane motif specifically provides a vector for amine attachment that is conformationally constrained relative to acyclic secondary amines, potentially enhancing binding site preorganization.

Bioisosterism Metabolic stability Carbonyl replacement Drug design

Commercial Availability with Verified Purity Specifications: 97% vs. 95% Baseline Across Supplier Landscape

N-(4-Methoxybenzyl)oxetan-3-amine is commercially available from multiple established suppliers with purity specifications ranging from 95% (AKSci) to 97% (Bidepharm), accompanied by batch-specific QC documentation including NMR, HPLC, and optionally GC analysis . The 97% purity grade meets or exceeds the typical 95% baseline observed for closely related analogs such as N-(3-Methoxybenzyl)oxetan-3-amine (95% specification across multiple suppliers) [1] and N-(4-Chlorobenzyl)oxetan-3-amine (95% specification) [2]. Higher initial purity reduces the need for in-house repurification, directly impacting workflow efficiency in high-throughput screening (HTS) campaigns where compound integrity correlates with assay reproducibility.

Compound procurement Quality control High-throughput screening

N-(4-Methoxybenzyl)oxetan-3-amine: Evidence-Backed Application Scenarios for Research Procurement


Medicinal Chemistry: Systematic SAR Exploration of Benzyl Substituent Effects in Oxetane-Containing Lead Series

Use N-(4-Methoxybenzyl)oxetan-3-amine as the para-methoxy reference compound in a matrixed SAR campaign evaluating N-benzyloxetan-3-amine derivatives. The compound's two hydrogen bond acceptors (vs. one in unsubstituted benzyl analog) enable evaluation of polar contact contributions to target binding . Its para-substitution pattern provides a distinct electronic and steric vector compared to the meta-methoxy isomer (CAS 1343583-25-4), allowing systematic mapping of positional effects on potency and selectivity. When paired with the 4-chloro analog (CAS 1340248-48-7), the 4-methoxy compound enables orthogonal assessment of lipophilicity effects (estimated LogD7.4 ~1.2–1.5 vs. ~2.0–2.3) on ADME parameters including microsomal stability and permeability [1].

Lead Optimization: Metabolic Stability Improvement via Carbonyl Bioisostere Replacement

Deploy N-(4-Methoxybenzyl)oxetan-3-amine as a metabolically stable replacement for amide- or ketone-containing 4-methoxybenzyl pharmacophores. The oxetane ring serves as a validated bioisostere for carbonyl groups, typically reducing intrinsic clearance in human liver microsome assays by 2- to 10-fold while maintaining target engagement . This application is particularly relevant in programs where high metabolic turnover limits oral bioavailability or necessitates high dosing. The compound's secondary amine functionality provides a synthetic handle for further derivatization (e.g., amide coupling, reductive amination, sulfonamide formation), enabling rapid assembly of focused libraries around the oxetane core [1].

Fragment-Based Drug Discovery: Three-Dimensional Building Block with Dual Hydrogen Bond Acceptor Capacity

In fragment library design, N-(4-Methoxybenzyl)oxetan-3-amine offers marked three-dimensionality (Fsp³ = 0.36) and high polarity—attributes that differentiate it from flat aromatic fragments and improve fragment screening hit rates against challenging targets . The compound's molecular weight (193.24 g/mol) places it within the optimal fragment range, while its two hydrogen bond acceptors and one hydrogen bond donor provide balanced polarity for crystallographic fragment screening. The oxetane ring's inherent metabolic stability reduces the risk of fragment hits that cannot be progressed due to pharmacokinetic liabilities, a common attrition point in fragment-to-lead campaigns [1].

Chemical Biology: Tool Compound for Probing 4-Methoxybenzyl Pharmacophore Contributions in Cellular Assays

Employ N-(4-Methoxybenzyl)oxetan-3-amine as a minimalist tool compound to deconvolute the contribution of the 4-methoxybenzyl moiety to cellular activity in target engagement studies. The compound lacks additional functional groups that might confound phenotypic readouts, making it suitable for control experiments that isolate the pharmacophore's intrinsic effects. The 97% purity grade available from select suppliers ensures minimal interference from synthetic impurities in cell-based assays where compound integrity directly correlates with reproducible dose-response relationships.

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